3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
3-ethylsulfanylimidazo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-14-10-11-6-8-4-3-5-9(7-13)12(8)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBCLWLUHGBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridine with an α-haloketone in the presence of a base to form the imidazo[1,5-a]pyridine core. Subsequent introduction of the ethylsulfanyl group can be achieved through nucleophilic substitution reactions using ethylthiol. Finally, the carbaldehyde group can be introduced via formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl and carbaldehyde groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde and related compounds:
Substituent Effects on Properties
- Bromo Substituents (3-Bromo and 7-Bromo Analogs): Bromine’s electron-withdrawing nature alters electronic distribution, which may enhance optoelectronic performance or modify binding interactions in enzyme inhibition. Positional differences (C3 vs. C7) further influence steric and electronic effects .
- Triazolo Core ([1,2,4]Triazolo Analogs): The triazolo ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and solubility, which is advantageous in coordination chemistry and sensor design .
Biological Activity
3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that exhibits significant potential in various biological applications. Its unique structure, characterized by a fused imidazole and pyridine framework with an ethylsulfanyl group and an aldehyde functional group, suggests diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2OS, with a molar mass of 206.26 g/mol. The compound appears as a red powder and is notable for its unique structural properties that enhance its reactivity and potential biological activity compared to similar compounds.
While the specific mechanism of action for this compound remains largely unknown due to limited research, preliminary findings suggest that it may interact with various biological targets involved in cell proliferation and apoptosis. The presence of the imidazo[1,5-a]pyridine core indicates potential anti-inflammatory and anticancer properties.
Biological Activities
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against a range of microbial pathogens.
- Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
- Anticancer Effects : Initial studies suggest inhibition of certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that this compound showed promising results in inhibiting specific cancer cell lines. The compound demonstrated interactions with biological targets that are crucial for cell growth regulation and apoptosis induction .
- Mechanistic Insights : Although detailed mechanistic studies are still needed, initial data suggest that this compound may affect metabolic pathways through enzyme or receptor interactions. Understanding these interactions is vital for assessing its potential as a drug candidate .
- Comparative Analysis : Similar compounds such as imidazo[1,5-a]pyridine derivatives have been studied extensively for their biological activities. For instance, derivatives have shown potent anticancer effects through various mechanisms including induction of apoptosis and inhibition of key signaling pathways .
Q & A
Q. What are the key synthetic routes for 3-ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of imidazo[1,5-a]pyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, iodine-catalyzed thiocyanation of imidazo[1,5-a]pyridine precursors with potassium thiocyanate in 1,2-dichloroethane at 110°C for 12 hours achieves moderate yields (e.g., 62.8% for a related 1-thiocyano derivative) . For ethylsulfanyl group introduction, analogous methods using ethylthiols or thioethers under reflux conditions with polar aprotic solvents (e.g., DMF or THF) are common. Optimization focuses on catalyst selection (e.g., avoiding metal residues) and solvent purity to minimize side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethylsulfanyl at position 3, carbaldehyde at position 5) through chemical shifts and coupling constants. For example, aldehyde protons typically resonate at δ 9.5–10.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1720 cm for carbaldehyde, C-S stretch at ~650 cm) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. Related imidazo[1,5-a]pyridine derivatives show planar heterocyclic cores with substituents adopting equatorial positions to minimize steric strain .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Methodological Answer : Side reactions include:
- Oxidation of the aldehyde group : Minimized by using inert atmospheres (N/Ar) and avoiding strong oxidizers.
- Disproportionation of ethylsulfanyl groups : Additives like EDTA chelate trace metals that catalyze decomposition .
- Polymerization : Controlled by low-temperature reactions (<100°C) and dilute conditions. Monitoring via TLC or HPLC ensures reaction progress .
Advanced Research Questions
Q. How does the electronic nature of the ethylsulfanyl group influence the reactivity of the carbaldehyde moiety in cross-coupling reactions?
- Methodological Answer : The ethylsulfanyl group is electron-withdrawing via inductive effects, polarizing the carbaldehyde for nucleophilic attacks (e.g., condensations with amines or hydrazines). DFT calculations show enhanced electrophilicity at the aldehyde carbon (partial charge ~+0.35) compared to unsubstituted analogs. This facilitates Knoevenagel or Aldol reactions, though steric hindrance from the imidazo[1,5-a]pyridine core may require bulky nucleophiles to proceed efficiently .
Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., imine-enamine shifts) .
- Isotopic Labeling : N NMR clarifies nitrogen hybridization states in the heterocycle .
- Computational Modeling : Correlates experimental spectra with predicted structures using software like Gaussian or ORCA .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screens against target proteins (e.g., kinases) using AutoDock Vina. The carbaldehyde group may form Schiff bases with lysine residues, mimicking inhibitor binding modes .
- QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to cytotoxicity. Ethylsulfanyl groups enhance lipophilicity, potentially improving membrane permeability .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., aldehyde metabolism to carboxylic acids) .
Q. What experimental evidence supports the role of this compound in inducing apoptosis via p53 activation?
- Methodological Answer : While direct data on This compound is limited, analogs (e.g., pyrazolo[1,5-a]pyrimidines) show:
- Western Blotting : Upregulation of pro-apoptotic proteins (Bax, p21) and downregulation of Bcl-2 in cervical cancer cells .
- Flow Cytometry : G2/M or G1 phase arrest in HeLa/SiHa cells, consistent with DNA damage responses .
- Immunofluorescence : Nuclear translocation of p53, confirmed by confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
